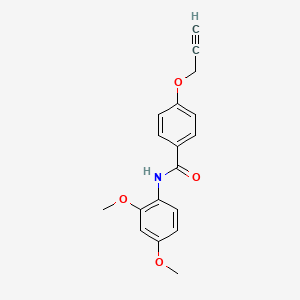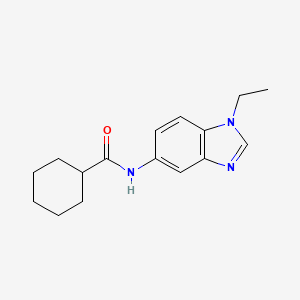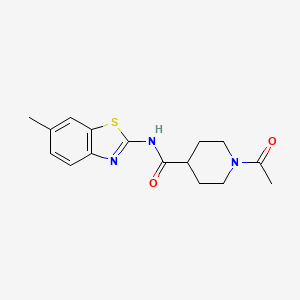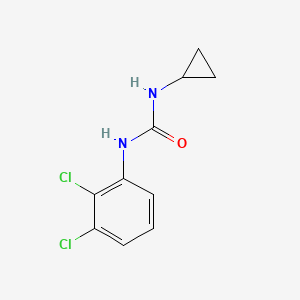![molecular formula C17H16FNO2 B5373738 N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5373738.png)
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as FLAP inhibitor, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are a group of inflammatory mediators that are involved in various pathological conditions, including asthma, arthritis, and cardiovascular diseases. The discovery of FLAP inhibitors has opened up new avenues for the development of novel therapeutics for these diseases.
Mechanism of Action
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor works by inhibiting the biosynthesis of leukotrienes. Leukotrienes are produced by the oxidation of arachidonic acid through the 5-lipoxygenase pathway. This compound is a key protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase, which is then converted to leukotrienes. By inhibiting this compound, the production of leukotrienes is decreased, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound inhibitor has several biochemical and physiological effects. It reduces the production of leukotrienes, which are potent inflammatory mediators. It also decreases the levels of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, this compound inhibitor has been shown to improve endothelial function, reduce platelet aggregation, and decrease the expression of adhesion molecules, which are involved in the development of atherosclerosis.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of leukotrienes in various diseases. It is also easy to synthesize and purify, which makes it readily available for research purposes. However, this compound inhibitor has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments.
Future Directions
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor has opened up new avenues for the development of novel therapeutics for various diseases. Future research should focus on optimizing the pharmacokinetics and pharmacodynamics of this compound inhibitor to improve its efficacy and safety. Additionally, the development of new this compound inhibitors with improved solubility and bioavailability would be valuable for future research. Finally, the role of leukotrienes in various diseases should be further investigated to identify new therapeutic targets for the treatment of these diseases.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor involves several steps. The first step is the preparation of 2-fluoroaniline, which is then reacted with 4-(2-methyl-2-propen-1-yl)oxybenzoic acid to form the desired product. The reaction is carried out under controlled conditions using various reagents and solvents. The final product is purified by column chromatography to obtain a high-purity product.
Scientific Research Applications
N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing inflammation and oxidative stress in animal models of asthma, arthritis, and atherosclerosis. It also has neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methylprop-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12(2)11-21-14-9-7-13(8-10-14)17(20)19-16-6-4-3-5-15(16)18/h3-10H,1,11H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMKUTFLRSCDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5373688.png)

![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)
![1-methyl-6-propyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5373709.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5373719.png)
![1-(1-{[6-(2,5-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5373721.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5373731.png)
![4-[3-(2-hydroxy-5-nitrophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5373732.png)
![N-isopropyl-8-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5373743.png)
![2-benzyl-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5373745.png)
![4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373753.png)